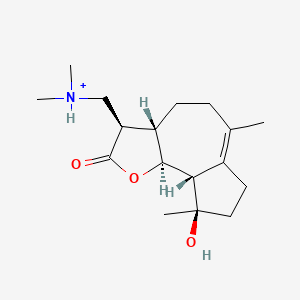
Dimethylaminomicheliolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylaminomicheliolide, commonly referred to as DMAMCL, is a small molecular compound derived from micheliolide. It has garnered significant attention in recent years due to its potential therapeutic applications, particularly in oncology. DMAMCL is known for its ability to inhibit the growth of various cancer cells, including glioma and neuroblastoma cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DMAMCL involves the modification of micheliolide. Micheliolide is first reacted with dimethylamine to introduce the dimethylamino group, resulting in the formation of DMAMCL . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of DMAMCL follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .
化学反应分析
Types of Reactions
DMAMCL undergoes several types of chemical reactions, including:
Oxidation: DMAMCL can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert DMAMCL into its reduced forms.
Substitution: DMAMCL can undergo substitution reactions where the dimethylamino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMAMCL can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
DMAMCL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioma and neuroblastoma
Industry: Utilized in the development of new therapeutic agents and drug formulations.
作用机制
DMAMCL exerts its effects primarily by targeting specific molecular pathways. It has been shown to inhibit the activity of pyruvate kinase 2 (PKM2), a key enzyme involved in glycolysis. By promoting the tetramerization of PKM2, DMAMCL enhances its activity, leading to a decrease in glycolysis and suppression of cancer cell proliferation . Additionally, DMAMCL has been found to down-regulate anti-apoptotic genes such as Bcl-2, thereby promoting apoptosis in cancer cells .
相似化合物的比较
DMAMCL is unique compared to other similar compounds due to its specific mechanism of action and therapeutic potential. Similar compounds include:
Micheliolide: The parent compound from which DMAMCL is derived.
Dimethylaminomicheliolide derivatives: Other derivatives with similar structures but different functional groups.
Pyruvate kinase inhibitors: Compounds that target PKM2 but may have different chemical structures and mechanisms of action
属性
CAS 编号 |
1403357-81-2 |
|---|---|
分子式 |
C17H28NO3+ |
分子量 |
294.4 g/mol |
IUPAC 名称 |
[(3R,3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-2-oxo-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl-dimethylazanium |
InChI |
InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/p+1/t12-,13-,14-,15-,17+/m0/s1 |
InChI 键 |
ZPBIJIIQXPRJSS-WNZSCWOMSA-O |
手性 SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)C[NH+](C)C)(C)O |
规范 SMILES |
CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)C[NH+](C)C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



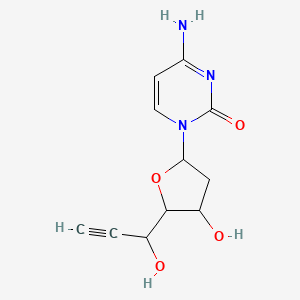
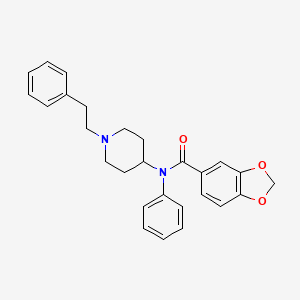
![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)
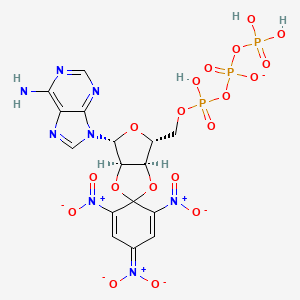
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
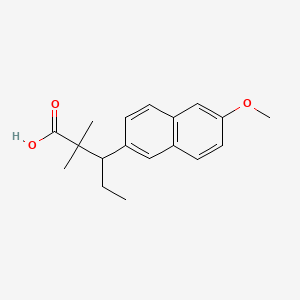
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)
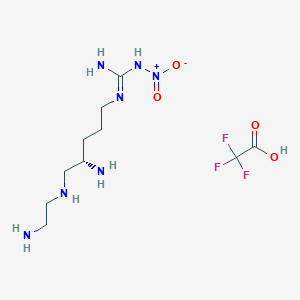
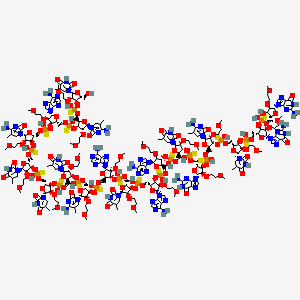
![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B10775108.png)
![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)
![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)
![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)